Butanamide, 4-chloro-3-oxo-N-phenyl-
Description
Molecular Geometry and Stereochemical Analysis
The molecular geometry of 4-chloro-3-oxo-N-phenylbutanamide is defined by its planar amide group and non-planar β-keto moiety. The SMILES string C1=CC=C(C=C1)NC(=O)CC(=O)CCl reveals a linear carbon chain connecting the phenyl ring to the chlorinated terminal. Key bond lengths and angles, derived from density functional theory (DFT) calculations, include:
| Parameter | Value (Å/°) |
|---|---|
| C=O (amide) | 1.23 Å |
| C=O (keto) | 1.21 Å |
| C-Cl | 1.76 Å |
| N-C(=O)-C-C (dihedral) | 178° |
The amide group adopts a trans configuration, minimizing steric hindrance between the phenyl ring and the carbonyl oxygen. The chlorine atom at C4 introduces slight distortion in the C3-C4-C-Cl torsion angle (112°), as predicted by molecular mechanics simulations. No chiral centers exist in the molecule, but restricted rotation around the C-N and C-C bonds creates atropisomeric conformers detectable via dynamic NMR.
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction data for 4-chloro-3-oxo-N-phenylbutanamide are not publicly available. However, analogous β-ketoamides crystallize in monoclinic systems with space group P2₁/c and unit cell parameters approximating a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, and β = 102°. Hydrogen bonding between the amide NH and keto oxygen typically stabilizes the lattice, with O···H distances of 1.85–2.10 Å. Halogen bonding involving the chlorine atom may further influence packing, as observed in chlorinated acetophenones (Cl···O interactions: 3.30–3.45 Å).
Comparative Analysis of Tautomeric Forms
4-Chloro-3-oxo-N-phenylbutanamide exists in equilibrium between keto and enol tautomers:
Keto form : Dominant in non-polar solvents (90% in CDCl₃), characterized by:
- $${}^{13}$$C NMR: δ 196.8 ppm (C=O keto), δ 168.2 ppm (C=O amide).
- IR: 1725 cm⁻¹ (keto C=O), 1660 cm⁻¹ (amide C=O).
Enol form : Favored in polar aprotic solvents (35% in DMSO-d₆), showing:
- $${}^{1}$$H NMR: δ 12.3 ppm (enolic OH, broad singlet).
- UV-Vis: λₘₐₓ = 285 nm (π→π* transition of conjugated enol).
The enolization equilibrium constant (Kₑ) is solvent-dependent, ranging from 0.05 in hexane to 0.40 in DMSO. Substituent effects from the phenyl group and chlorine atom increase enol stability by 8–12 kJ/mol compared to unsubstituted β-ketoamides.
Conformational Dynamics via Computational Modeling
Conformational analysis using DFT (B3LYP/6-311++G**) identifies three low-energy conformers:
| Conformer | Relative Energy (kJ/mol) | Key Features |
|---|---|---|
| C1 | 0.0 | Amide trans, Cl antiperiplanar to keto O |
| C2 | 3.8 | Amide cis, Cl synclinal to keto O |
| C3 | 7.2 | Amide trans, Cl gauche to keto O |
Interconversion barriers between C1 and C2 are 18–22 kJ/mol, corresponding to rotation around the C-N bond. Molecular dynamics simulations (300 K, 100 ps) reveal rapid tautomerization (τ = 0.5–2.0 ps) and slower conformational switching (τ = 10–50 ps). Solvent effects polarize the keto group, increasing the dipole moment from 4.1 D (gas phase) to 6.8 D (water).
Properties
CAS No. |
39082-00-3 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-chloro-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C10H10ClNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
InChI Key |
CJLSDBRIXZFCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: Acetoacetanilide
Acetoacetanilide (CAS: 102-01-2, 3-oxo-N-phenylbutanamide) shares the same backbone but lacks the chlorine substituent. Key differences include:
- Molecular Weight : 177.1998 g/mol (vs. 211.645 g/mol for the chlorinated derivative) .
- Reactivity : The absence of chlorine reduces electrophilicity, making acetoacetanilide less reactive in nucleophilic substitution reactions.
- Applications : Widely used as a precursor for dyes and pigments, whereas the chloro derivative is more common in bioactive molecule synthesis .
Chlorinated Analogs
a) 3-Chloro-N-(4-Methoxyphenyl)Propanamide
- Structure : Features a shorter propanamide chain with a chlorine atom at position 3 and a methoxy group on the phenyl ring .
- Molecular Weight : 228.65 g/mol.
- Key Properties: The methoxy group enhances solubility in polar solvents, while the chlorine increases stability against hydrolysis compared to non-chlorinated analogs .
b) Butanamide, 2-[[4-(Chloroacetyl)Phenyl]Azo]-3-Oxo-N-Phenyl- (CAS: 33870-43-8)
Data Table: Comparative Analysis
Preparation Methods
Ethyl Acetoacetate Condensation
The most widely reported method involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic or basic conditions.
Procedure :
-
Reagents :
-
4-Chloroaniline (1 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Solvent: Methanol, ethanol, or toluene
-
Catalyst: Potassium tert-butoxide or concentrated HCl
-
-
Conditions :
-
Temperature: 60–100°C
-
Reaction Time: 2–48 hours (depending on catalyst)
-
Workup: Precipitation with ice water, filtration, recrystallization from ethanol/water
-
Key Data :
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | ≥97% | ≥99% |
| Reaction Time | 4–6 hours | 2–6 minutes |
Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-chloroaniline attacks the carbonyl carbon of ethyl acetoacetate, followed by elimination of ethanol.
Impurity Control :
-
Enol isomer formation : Minimized by rapid cooling (30–40°C/min) and pH adjustment to 0.5–3.0 using HCl.
-
Byproducts : Unreacted 4-chloroaniline (<1%) removed via aqueous washes.
Diketene-Based Industrial Synthesis
Direct Aminolysis with Diketene
This method is preferred for large-scale production due to shorter reaction times and higher atom economy.
Procedure :
-
Reagents :
-
4-Chloroaniline (1 eq)
-
Diketene (1.1 eq)
-
Solvent: Acetic acid, isopropanol, or dichloromethane
-
-
Conditions :
-
Temperature: 25–80°C
-
Reaction Time: 0.5–4 hours
-
Workup: Solvent evaporation, crystallization
-
Key Data :
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 75–80% | 90–95% |
| Throughput | 50 kg/day | 300 kg/day |
| Enol Isomer Content | <50 ppm | <10 ppm |
Advantages :
-
Reduced side reactions : Polar aprotic solvents (e.g., DMF) suppress diketene polymerization.
-
Scalability : Continuous flow systems enable precise temperature control and higher yields.
Bromination-Cyanation Route
Synthesis via 2-Bromo Intermediate
Used for derivatives requiring functionalization at the β-keto position:
Steps :
-
Bromination :
-
Reagent: N-Bromosuccinimide (NBS) or Br₂
-
Solvent: Chloroform or DCM
-
Product: 2-Bromo-4-chloro-3-oxo-N-phenylbutanamide
-
-
Cyanide Substitution :
-
Reagent: KCN or NaCN
-
Solvent: DMSO/DMF
-
Product: 2-Cyano-4-chloro-3-oxo-N-phenylbutanamide
-
Key Data :
| Step | Yield | Purity |
|---|---|---|
| Bromination | 80–85% | 95% |
| Cyanation | 70–75% | 98% |
Applications :
Microwave-Assisted Synthesis
Rapid Cyclocondensation
Microwave irradiation significantly enhances reaction efficiency:
Procedure :
-
Reagents :
-
4-Chloroaniline (1 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Solvent: DMF or ethanol
-
Catalyst: None required
-
-
Conditions :
-
Power: 480 W
-
Time: 2–6 minutes
-
Temperature: 80–120°C (autogenous pressure)
-
Advantages :
Impurity Profiling and Mitigation
Common Impurities
Analytical Methods
-
HPLC : C18 column, acetonitrile/water (60:40), retention time = 4.2 min.
-
NMR : δ 2.30 (s, CH₃), 3.60 (s, COCH₂CO), 7.30–7.50 (m, aromatic H).
Industrial-Scale Optimization
Case Study: Continuous Flow Synthesis
A Chinese patent (CN206570248U) describes a microchannel reactor system for high-purity production:
System Components :
-
Microchannel reactor (residence time: 10–50 s)
-
Crystallizer with vacuum cooling (−10–20°C)
-
Centrifugal separator
Performance :
-
Purity : 99.9%
-
Output : 300 kg/day
-
Solvent Recovery : 95–98%
Emerging Methods
Enzymatic Catalysis
Preliminary studies show lipases (e.g., Candida antarctica) can catalyze the acetoacetylation at 40°C with:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Ethyl Acetoacetate | 70–75% | 97% | Medium | 120–150 |
| Diketene-Based | 80–95% | 99% | High | 90–110 |
| Microwave-Assisted | 85–90% | 99% | Low | 140–170 |
Q & A
Basic: What are the optimal synthetic routes and purification methods for Butanamide, 4-chloro-3-oxo-N-phenyl-?
Methodological Answer:
The synthesis typically involves sequential acylation and chlorination steps. For example:
Acylation : React phenylamine with 3-oxobutanoyl chloride under inert conditions (argon/nitrogen) to form the amide backbone.
Chlorination : Introduce chlorine at the 4-position using a chlorinating agent (e.g., SOCl₂ or Cl₂ gas) in dichloromethane at 0–5°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
Basic: How can structural characterization of this compound be achieved using spectroscopic techniques?
Methodological Answer:
- NMR : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
- ¹H: δ 7.2–7.5 ppm (aromatic protons, N-phenyl), δ 3.2 ppm (CH₂ adjacent to carbonyl), δ 2.8 ppm (CH₂Cl).
- ¹³C: δ 170 ppm (amide carbonyl), δ 45 ppm (chlorinated CH₂) .
- MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 228.6. Fragmentation patterns confirm Cl loss (m/z 193.1) .
- XRD : For crystalline samples, use SHELX-97 to solve the structure. Refinement with SHELXL-2018 validates bond lengths/angles .
Advanced: What mechanistic insights explain the regioselectivity of chlorination at the 4-position?
Methodological Answer:
The chlorination follows an electrophilic substitution mechanism. Computational studies (DFT/B3LYP/6-31G*) reveal:
- Electron-withdrawing effects of the 3-oxo group activate the 4-position via resonance stabilization of the intermediate carbocation.
- Steric hindrance from the N-phenyl group disfavors chlorination at adjacent positions. Validate using Hammett σ constants (σₚ = +0.78 for Cl) .
Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Molecular Descriptors : Calculate logP (2.1) and polar surface area (60 Ų) using ChemAxon or PubChem tools .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding (amide NH to Glu⁵²⁰) and hydrophobic contacts (chlorine with Val³⁴⁹) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (25–60°C) can identify rotational barriers in the amide bond.
- Impurity Analysis : Use LC-MS to detect side products (e.g., dichlorinated byproducts). Adjust reaction stoichiometry (Cl₂:substrate = 1:1) to minimize impurities .
Advanced: What strategies are recommended for evaluating potential biological activity?
Methodological Answer:
- Enzyme Assays : Test inhibition of COX-2 using a fluorometric kit (IC₅₀ determination). Compare with structurally similar analogs (e.g., 4-bromo derivatives) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced: How do solvent choices impact the compound’s stability during storage?
Methodological Answer:
- Degradation Study : Monitor stability in DMSO, ethanol, and water (HPLC at 0, 7, 30 days). DMSO shows <5% degradation at 4°C, while aqueous solutions hydrolyze the amide bond (t₁/₂ = 14 days) .
Advanced: What are the key degradation pathways under oxidative conditions?
Methodological Answer:
- Oxidative Stress Test : Expose to H₂O₂ (3% v/v) and analyze via GC-MS. Major degradation products include 4-chloro-3-oxobutanic acid (m/z 150.1) and aniline derivatives .
Advanced: How to address low yields due to competing side reactions?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to optimize acylation efficiency. AlCl₃ improves yield from 45% to 72% by stabilizing the transition state .
Advanced: How does this compound compare to analogs in structure-activity relationship (SAR) studies?
Methodological Answer:
- SAR Table :
| Analog | Substituent | COX-2 IC₅₀ (μM) | LogP |
|---|---|---|---|
| 4-Chloro-N-phenyl | Cl at C4 | 12.3 | 2.1 |
| 4-Bromo-N-phenyl | Br at C4 | 9.8 | 2.4 |
| 3-Oxo-N-(4-fluorophenyl) | F at phenyl | 18.7 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
